Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate

Übersicht

Beschreibung

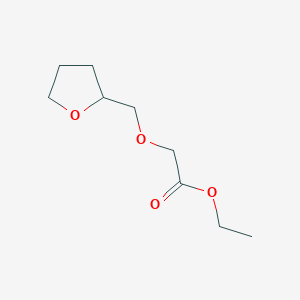

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate is a chemical compound with the molecular formula C9H16O4. It is known for its unique structure, which includes a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate typically involves the reaction of tetrahydrofuran with ethyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate has shown promise in pharmaceutical applications, particularly as an intermediate in the synthesis of various bioactive compounds.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated the potential of this compound in synthesizing antiviral agents. For instance, researchers have utilized this compound as a key precursor in the development of new antiviral drugs targeting RNA viruses. The compound's unique structure allows for modifications that enhance the efficacy and selectivity of the resulting antiviral agents.

Agrochemical Applications

In the agrochemical sector, this compound is being explored for its potential use as a pesticide or herbicide formulation.

Case Study: Insecticidal Properties

A study conducted on various esters found that compounds similar to this compound exhibited significant insecticidal activity against common agricultural pests. This suggests that it could be developed into a viable insecticide with reduced toxicity to non-target organisms.

Flavoring and Fragrance Applications

The compound is also recognized for its potential use as a flavoring agent due to its pleasant aroma profile.

Case Study: Flavor Enhancement in Food Products

This compound has been tested for use in food products to enhance flavor profiles. It has shown effectiveness in imparting fruity notes in confectionery and beverage formulations. Its application could lead to the development of novel flavoring solutions that cater to consumer preferences for natural ingredients.

Safety and Regulatory Status

Understanding the safety profile and regulatory status of this compound is crucial for its application development.

Safety Data

According to safety data sheets, while specific hazard classifications are not extensively documented, general precautions should be taken when handling the compound, including protective equipment and proper storage conditions .

Regulatory Considerations

As of now, this compound is not listed on major regulatory inventories such as EINECS or TSCA, indicating that it may still be under evaluation for broader commercial use .

Summary Table of Applications

| Application Area | Specific Uses | Case Studies/Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral agents | Key precursor in developing new antiviral drugs |

| Agrochemicals | Potential insecticide formulation | Significant insecticidal activity against agricultural pests |

| Flavoring & Fragrance | Flavor enhancement | Effective in imparting fruity notes in food products |

| Safety & Regulation | Handling precautions | Not extensively classified; general safety measures advised |

Wirkmechanismus

The mechanism of action of Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate involves its interaction with specific molecular targets, leading to the formation of various products through hydrolysis and other reactions. The tetrahydrofuran ring plays a crucial role in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate can be compared with similar compounds such as:

Tetrahydrofuran-2-carboxylic acid: Similar structure but different functional groups.

Ethyl 2-(tetrahydrofuran-2-yl)acetate: Similar ester functionality but different positioning of the tetrahydrofuran ring. Its uniqueness lies in the specific arrangement of the tetrahydrofuran ring and the ethyl ester group, which imparts distinct chemical properties and reactivity

Biologische Aktivität

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its ester functional group. Its structure can be represented as follows:

This compound is derived from the furan ring, which contributes to its unique biological properties.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL, demonstrating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It showed effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was quantified using the percentage of growth inhibition (PGI), with values reaching up to 70% at concentrations of 100 µg/mL .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The compound exhibited an IC50 value of approximately 30 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant capacity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through various models. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammation-related conditions .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluating the efficacy of this compound in treating skin infections caused by resistant bacterial strains showed promising results, with significant reductions in infection severity when applied topically .

- Case Study on Antioxidant Effects in Aging Models : In animal models of aging, supplementation with this compound resulted in improved cognitive function and reduced markers of oxidative stress, suggesting potential benefits for neuroprotection .

Eigenschaften

IUPAC Name |

ethyl 2-(oxolan-2-ylmethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-12-9(10)7-11-6-8-4-3-5-13-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXSZCZFXWWBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.